Cyclohexene, 1-methyl-4-(1-methylethyl)-
Overview
Description
Cyclohexene, 1-methyl-4-(1-methylethyl)-, also known as p-Menth-1-ene or Carvomenthene, is an organic compound with the molecular formula C₁₀H₁₈. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is commonly found in essential oils and is known for its characteristic minty aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene, 1-methyl-4-(1-methylethyl)- can be synthesized through various methods. One common method involves the catalytic hydrogenation of p-cymene. The reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the compound is often produced through the steam distillation of essential oils from plants such as Mentha species. The distillation process involves heating the plant material with steam, which causes the essential oils to vaporize. The vapor is then condensed and collected .
Types of Reactions:
Oxidation: Cyclohexene, 1-methyl-4-(1-methylethyl)- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexenes
Scientific Research Applications
Cyclohexene, 1-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Cyclohexene, 1-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Cyclohexene, 1-methyl-4-(1-methylethyl)- can be compared with other similar compounds such as:
Cyclohexene, 4-methyl-1-(1-methylethyl)-: This compound has a similar structure but differs in the position of the methyl and isopropyl groups.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: This compound is an alcohol derivative of cyclohexene, 1-methyl-4-(1-methylethyl)-.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: This compound has a different arrangement of the isopropyl group, leading to different chemical properties.
Cyclohexene, 1-methyl-4-(1-methylethyl)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its presence in essential oils and its wide range of applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJUFMHYAFYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34363-01-4 | |
Record name | p-Menth-1-ene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34363-01-4 | |
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DSSTOX Substance ID |
DTXSID60863552 | |
Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)- | |
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Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [HSDB] | |
Record name | Polylimonene | |
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Color/Form |
YELLOW VISCOUS LIQUID | |
CAS No. |
27966-26-3, 5502-88-5, 29350-67-2, 9003-73-0 | |
Record name | Nu-Film P | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27966-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Menth-1-ene | |
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Record name | p-Menth-1-ene | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, didehydro deriv. | |
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Record name | 1-p-Menthene | |
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Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, didehydro deriv. | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)- | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)- | |
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Record name | 4-isopropyl-1-methylcyclohexene | |
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Record name | Menthane, didehydro derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.058 | |
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Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-ISOPROPYL-1-METHYLCYCLOHEXENE | |
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Record name | POLYLIMONENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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